1-(5-Fluoro-2-methylphenyl)cyclobutanemethanamine
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Overview
Description
1-(5-Fluoro-2-methylphenyl)cyclobutanemethanamine is a chemical compound with the molecular formula C12H16FN and a molecular weight of 193.26 g/mol . It is a cyclobutanemethanamine derivative, characterized by the presence of a fluorine atom and a methyl group on the phenyl ring . This compound is used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-methylphenyl)cyclobutanemethanamine typically involves the reaction of 5-fluoro-2-methylbenzyl chloride with cyclobutanemethanamine under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-methylphenyl)cyclobutanemethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Fluoro-2-methylphenyl)cyclobutanemethanamine is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methylphenyl)cyclobutanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Fluoro-2-methylphenyl)cyclobutylamine .
- 1-(5-Fluoro-2-methylphenyl)cyclobutanecarboxylic acid .
Uniqueness
1-(5-Fluoro-2-methylphenyl)cyclobutanemethanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research applications.
Properties
Molecular Formula |
C12H16FN |
---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
[1-(5-fluoro-2-methylphenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C12H16FN/c1-9-3-4-10(13)7-11(9)12(8-14)5-2-6-12/h3-4,7H,2,5-6,8,14H2,1H3 |
InChI Key |
BVKFRLLPLLZRSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2(CCC2)CN |
Origin of Product |
United States |
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